[(Tert-butoxycarbonyl)amino](4-fluorophenyl)acetic acid
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Overview
Description
(Tert-butoxycarbonyl)aminoacetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a 4-fluorophenyl acetic acid moiety The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-fluorophenyl acetic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(Tert-butoxycarbonyl)aminoacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The Boc-protected amino group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(Tert-butoxycarbonyl)aminoacetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of (Tert-butoxycarbonyl)aminoacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group protects the amino group during reactions, allowing for selective modifications at other sites within the molecule. Upon deprotection, the amino group can interact with biological targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
[(Tert-butoxycarbonyl)amino]phenylboronic acid: Similar in structure but contains a boronic acid group instead of a fluorophenyl group.
[(Tert-butoxycarbonyl)amino]cyclohexylacetic acid: Contains a cyclohexyl group instead of a fluorophenyl group.
[(Tert-butoxycarbonyl)amino]butanoic acid: Features a butanoic acid moiety instead of a fluorophenyl acetic acid moiety.
Uniqueness
(Tert-butoxycarbonyl)aminoacetic acid is unique due to the presence of the 4-fluorophenyl group, which can impart distinct electronic and steric properties to the molecule. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
2-(4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-4-6-9(14)7-5-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQBOUSLFRLKKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619760 |
Source
|
Record name | [(tert-Butoxycarbonyl)amino](4-fluorophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142121-93-5 |
Source
|
Record name | [(tert-Butoxycarbonyl)amino](4-fluorophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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